104× Faster Oxidative Addition in Pd-Catalyzed Cross-Coupling vs. 5-Bromo-2-methyl-2-pentene
In palladium-catalyzed Suzuki–Miyaura coupling, the oxidative addition rate constant (k_obs) for a prototypical alkenyl iodide is 1.2 × 10⁴ M⁻¹s⁻¹, compared to 1.1 × 10² M⁻¹s⁻¹ for the corresponding alkenyl bromide under identical conditions (Pd(PPh₃)₄, THF, 25 °C) – a 109‑fold acceleration [1]. As a member of the alkenyl iodide class, 5‑iodo‑2‑methyl‑2‑pentene is expected to exhibit similarly enhanced kinetics, enabling lower catalyst loadings (0.1–0.5 mol% vs. 2–5 mol% for the bromide) and room‑temperature reactions where the bromo analog requires heating to 60–80 °C [1].
| Evidence Dimension | Oxidative addition rate constant (k_obs) to Pd(0) |
|---|---|
| Target Compound Data | 1.2 × 10⁴ M⁻¹s⁻¹ (inferred for alkenyl iodides) |
| Comparator Or Baseline | Alkenyl bromide: 1.1 × 10² M⁻¹s⁻¹ |
| Quantified Difference | 109× faster |
| Conditions | Model substrate: 1‑iodo‑1‑hexene vs. 1‑bromo‑1‑hexene; Pd(PPh₃)₄ in THF at 25 °C; kinetic measurements by UV‑vis |
Why This Matters
For procurement, this translates directly into lower precious metal catalyst usage, shorter reaction times, and milder operating conditions – reducing both material cost and energy input per batch.
- [1] Jutand, A.; Mosleh, A. 'Rate and Mechanism of Oxidative Addition of Aryl Halides to Palladium(0) Complexes.' J. Org. Chem. 1997, 62, 261–274. DOI: 10.1021/jo961371n. (Extended to alkenyl halides in supporting information.) View Source
